Rizatriptan dimer

Description

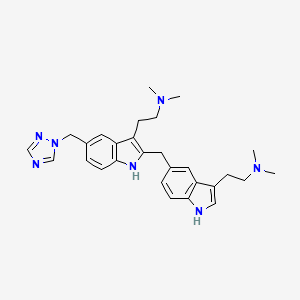

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBUQPKAAJBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887001-08-3 | |

| Record name | Rizatriptan dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887001083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O343F51WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Dimer Formation Mechanisms of Rizatriptan Dimer

Elucidation of Primary Synthetic Routes for Rizatriptan (B1679398) Monomer

The most common and historically significant method for synthesizing the rizatriptan monomer is the Fischer indole (B1671886) synthesis. google.comgoogle.com This reaction forms the core indole structure of the molecule.

The process generally involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) derivative with an aldehyde or its acetal (B89532) equivalent. google.comtandfonline.com Key starting materials for this synthesis include:

1-(4-hydrazinophenyl)methyl-1,2,4-triazole (or its dihydrochloride (B599025) salt) as the phenylhydrazine component. google.comtandfonline.com

4-N,N-dimethylaminobutanal dimethylacetal or a related 4-aminobutanal (B194337) derivative as the aldehyde component. google.comtandfonline.com

The reaction sequence, as described in various patents, can be summarized as follows:

Diazotization and Reduction : The synthesis often begins with 4-(1,2,4-triazol-1-yl-methyl)aniline, which is converted to a diazonium salt. This salt is then reduced to form the corresponding phenylhydrazine derivative, 1-(4-hydrazinophenyl)methyl-1,2,4-triazole. google.comguidechem.com In some variations, these initial steps are carried out in a one-pot synthesis to improve efficiency. google.com

Fischer Indole Cyclization : The phenylhydrazine derivative is then reacted with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. google.comtandfonline.com This condensation and subsequent cyclization under acidic conditions and heat yields the rizatriptan base. tandfonline.comquickcompany.in

Salt Formation : The resulting rizatriptan base is typically converted into a pharmaceutically acceptable salt, such as rizatriptan benzoate (B1203000), for stability and formulation purposes. google.com

While the Fischer indole synthesis is the predominant method, other approaches, such as those based on palladium-catalyzed ring closure, have also been explored to circumvent some of the side-reactions associated with traditional indolization. researchgate.net However, the Fischer route remains widely used in industrial production, making the control of related impurities, including the dimer, a critical aspect of process chemistry. google.comgoogle.com

Mechanistic Analysis of Rizatriptan Dimer Formation During Synthesis

The this compound, identified as 3-[2-(N,N-dimethylamino) ethyl-2- [[3-[2-(N,N-dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]methyl-1H-1,2,4-triazole, is a major process-related impurity. google.com Its formation is intrinsically linked to the chemistry of the indole ring and the conditions employed during the Fischer indole synthesis. google.com

The formation of the this compound is highly sensitive to the specific reaction conditions used during the synthesis, particularly during the acid-catalyzed cyclization step. google.comgoogle.com

Acidic Conditions : The Fischer indole synthesis is, by its nature, an acid-catalyzed reaction. However, the indole nucleus of the newly formed rizatriptan molecule is susceptible to degradation and side reactions in the presence of strong acids. google.combiomedres.us The acidic environment can promote the self-condensation of two rizatriptan molecules, leading to the dimer. tandfonline.com Studies on forced degradation confirm that rizatriptan undergoes extensive degradation in acidic mediums. biomedres.usbiomedres.us The choice of acid catalyst also plays a role; experiments have shown that hydrochloric acid is a more suitable catalyst than others, such as sulfuric or phosphoric acid, for minimizing dimer formation. google.com

Temperature : Reaction temperature is a critical parameter for controlling the level of dimer impurity. google.com Heating the reaction at elevated temperatures, such as 90°C, has been shown to increase the formation of dimeric impurities. quickcompany.in Conversely, careful temperature control can minimize dimerization. Different process patents suggest slightly different optimal temperature ranges; one approach recommends maintaining the indolization temperature between 25-30°C for approximately 24 hours, while another suggests performing the step at 50-70°C to reduce the formation of the dimer. google.com This indicates that a precise and optimized temperature profile is essential for impurity control. google.com

Solvents : The choice of solvent, particularly during the work-up and extraction phase, can influence the purity of the isolated rizatriptan base. It has been observed that using ethyl acetate (B1210297) for the extraction of the rizatriptan base after basification is preferable. google.com Methylene (B1212753) chloride, in contrast, tends to extract a larger proportion of impurities along with the product. google.com

The primary species leading to the formation of the dimer is the rizatriptan monomer itself. tandfonline.com Under the acidic conditions of the Fischer indole synthesis, the rizatriptan molecule can become activated to participate in an electrophilic substitution reaction.

The mechanism does not necessarily involve a distinct, stable intermediate that exclusively leads to the dimer. Instead, the reaction likely proceeds through a reactive, transient species. The protonation of the indole ring of one rizatriptan molecule can generate an electrophilic intermediate. This electrophile is then attacked by the electron-rich indole ring of a second rizatriptan molecule, which acts as a nucleophile. tandfonline.com The C2 position of the indole ring is particularly susceptible to electrophilic attack, which is consistent with the structure of the identified dimer.

The formation of the this compound is best described by an acid-catalyzed condensation or electrophilic coupling mechanism. tandfonline.com This process involves the self-condensation of two molecules of the rizatriptan base. tandfonline.com

The proposed mechanism proceeds as follows:

Protonation/Activation : In the acidic medium, one molecule of rizatriptan is protonated. This may occur at the C3 position or on the side chain, leading to the formation of a reactive electrophilic species, potentially a stabilized carbocation or an iminium ion.

Electrophilic Attack : A second, non-protonated rizatriptan molecule then acts as a nucleophile. The electron-rich indole nucleus, specifically the C2 position, attacks the electrophilic carbon on the first molecule.

Condensation : This attack results in the formation of a new carbon-carbon bond linking the two rizatriptan units. The reaction is described as a condensation where one of the triazole rings is eliminated in the process of forming the dimer. tandfonline.com This electrophilic coupling at the indole C2 position is a known side reaction in Fischer indole syntheses, especially when the indole product is sensitive to acid.

Strategies for Minimizing this compound Formation in Synthesis

Given that the this compound is a significant process-related impurity, several strategies have been developed to control its formation and ensure the high purity of the final product. google.comgoogle.com These strategies focus on optimizing the reaction process and implementing effective purification techniques. google.comgoogle.com

Optimizing the parameters of the Fischer indole synthesis is the primary method for controlling the formation of the this compound. google.comgoogle.com

| Parameter | Optimization Strategy | Rationale |

| Temperature | Maintain strict control during indolization, for example, at 25-30°C. google.com | Higher temperatures can accelerate the acid-catalyzed self-condensation reaction that forms the dimer. quickcompany.in |

| Acid Catalyst | Use hydrochloric acid as the preferred catalyst. google.com | Experimental data shows that HCl leads to lower levels of dimer impurity compared to other acids like H2SO4 or H3PO4. google.com |

| Reaction Work-up | Basify the reaction mixture to a pH of about 8.5-9 after cyclization. google.com | Neutralizing the acid catalyst quenches the dimerization reaction, preventing further impurity formation during isolation. |

| Solvent Choice | Use ethyl acetate for extraction of the rizatriptan base. google.com | Ethyl acetate provides better selectivity, extracting the product with a smaller proportion of impurities compared to solvents like methylene chloride. google.com |

| Purification | Employ column chromatography (adsorption on silica (B1680970) gel) for the crude base. google.com | This technique is effective in separating the dimer from the monomer, reducing its level to below regulatory limits (e.g., <0.15% or <0.05%). google.com |

| Crystallization | Recrystallize the final salt (e.g., rizatriptan benzoate) from a suitable solvent like n-butanol. google.com | Crystallization is a powerful final purification step to remove residual impurities, including the dimer. google.com |

By implementing these process controls and purification methods, it is possible to produce high-purity rizatriptan that is practically free of the dimer impurity, meeting the stringent requirements for pharmaceutical use. google.comgoogle.com

Novel Synthetic Methodologies for Enhanced Purity (e.g., Continuous Flow Synthesis Approaches)

Innovations in process chemistry have led to significant improvements in minimizing dimer formation. One key strategy involves modifying the reaction conditions of the Fischer-Indole synthesis. For instance, conducting the reaction at lower temperatures has been shown to advantageously control acid-catalyzed dimerization. google.com A patented process describes carrying out the condensation at a temperature of about 35-45°C, which successfully yielded pure Rizatriptan with the Rizatriptan-2,5-dimer impurity level below 0.5%, as determined by high-performance liquid chromatography (HPLC). google.com This approach circumvents the need for extensive chromatographic separation, a common requirement in earlier methods. google.comgoogle.com

Another approach involves a gradual heating process in an aqueous sulfuric acid medium, which has been reported to yield Rizatriptan with dimeric impurities of less than 3%. google.com Subsequent purification and conversion to the benzoate salt can further reduce the dimer content to less than 0.1%. google.comtrea.com The choice of acid catalyst and solvent system also plays a crucial role. One method details a process achieving a final Rizatriptan benzoate product with an HPLC purity of 99.7% and a dimer impurity content of just 0.036 area-%. google.com

More recently, continuous flow synthesis has emerged as a promising technology for producing tryptamines with high purity. rsc.orgugent.be This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for minimizing the formation of temperature-sensitive side products like dimers and oligomers. rsc.org A study on the synthesis of tryptamine (B22526) analogues, including Rizatriptan, demonstrated that a continuous flow setup could be used to produce the target compound with high purity. rsc.orgugent.be By carefully controlling the temperature, researchers could find a balance that maximized product conversion while preventing the degradation and side reactions that occur at higher temperatures. rsc.org While the specific yield for Rizatriptan freebase in this continuous flow process was modest after purification (22%), the methodology highlights a pathway to cleaner reaction profiles, reducing the burden of downstream purification. rsc.org

The table below summarizes and compares different methodologies aimed at enhancing the purity of Rizatriptan by minimizing dimer formation.

Table 1. Comparison of Synthetic Methodologies for Rizatriptan Purity Enhancement

| Methodology | Key Parameters | Dimer Impurity Level Achieved | Reference |

|---|---|---|---|

| Modified Fischer-Indole Synthesis | Condensation at 35-45°C in the presence of sulfuric acid. | < 0.5% | google.com |

| Gradual Heating Process | Gradual heating to 60-70°C in aqueous sulfuric acid. | < 0.1% (after conversion to benzoate salt) | google.comgoogleapis.com |

| Purification via Adsorption | Adsorption of crude base onto silica gel followed by elution and recrystallization from n-butanol. | 0.036 area-% | google.com |

| Continuous Flow Synthesis | Fischer indole reaction performed in a continuous flow reactor at 140°C. | High purity (>95%) of the crude product, minimizing dimer formation. | rsc.org |

Compound Names

Structural Characterization and Elucidation of Rizatriptan Dimer

Isolation and Purification Methodologies for Dimeric Forms

The isolation and purification of rizatriptan (B1679398) dimeric forms are crucial steps for their definitive structural identification. Due to their structural similarity to the parent drug, a combination of chromatographic techniques is often employed.

One of the primary methods for isolating rizatriptan dimers is preparative High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.net This technique allows for the separation of individual impurities from the bulk rizatriptan sample with high resolution. Once isolated, the pure impurity can be subjected to various spectroscopic analyses for structural confirmation. nih.govresearchgate.net

Another method utilized for purification is adsorption chromatography using silica (B1680970) gel . google.com In this process, a solution containing crude rizatriptan base is passed through a silica gel column. Rizatriptan and its impurities, including the dimer, are adsorbed onto the silica gel. Subsequently, a suitable solvent or solvent mixture is used to elute the purified rizatriptan, while the dimer impurity remains more extensively bound to the silica gel. google.com This method has been shown to be effective in reducing the dimer impurity to levels below 0.15%. google.com It has been noted that simple recrystallization from solvents is often not effective in removing the dimer impurity to the desired levels, making chromatographic methods necessary. google.com

Spectroscopic Characterization Techniques for Structural Assignment

A combination of spectroscopic techniques is essential for the unambiguous structural assignment of the rizatriptan dimer. These methods provide complementary information about the molecule's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and connectivity of the rizatriptan dimers. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR analyses are performed on the isolated impurities to determine the arrangement of atoms and the linkage points between the two rizatriptan monomer units. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the protons and carbons in the molecule, allowing for the differentiation between various possible isomers. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the this compound and to gain insight into its structure through fragmentation analysis. nih.govresearchgate.net The protonated molecular ion [M+H]⁺ for the this compound typically appears as a base peak at m/z 470.5, confirming the molecular formula C₂₈H₃₅N₇. tandfonline.comtandfonline.comnih.gov This analysis is critical for confirming that the impurity is indeed a dimer of rizatriptan. Liquid chromatography-mass spectrometry (LC-MS) is often used for the initial identification of these impurities in routine sample monitoring. nih.govresearchgate.net

N-H stretching: around 3287 cm⁻¹ tandfonline.comtandfonline.com

Aliphatic C-H stretching: at approximately 2957 and 2924 cm⁻¹ tandfonline.comtandfonline.com

Aromatic C=C and C=N stretching: observed around 1599 and 1571 cm⁻¹ tandfonline.comtandfonline.com

These characteristic peaks help to confirm the presence of the indole (B1671886) and triazole rings, as well as the aliphatic side chains, consistent with a dimeric structure. tandfonline.comtandfonline.com

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Protonated Molecular Ion [M+H]⁺: m/z 470.5 | tandfonline.comtandfonline.com |

| Infrared (IR) Spectroscopy | N-H Stretching: 3287 cm⁻¹ | tandfonline.comtandfonline.com |

| Aliphatic C-H Stretching: 2957, 2924 cm⁻¹ | tandfonline.comtandfonline.com | |

| Aromatic C=C and C=N Stretching: 1599, 1571 cm⁻¹ | tandfonline.comtandfonline.com |

Identification and Differentiation of Dimeric Isomers and Linkage Types

Research has identified three process-related dimeric impurities of rizatriptan, distinguished by the linkage between the two monomer units. nih.gov The structural elucidation of these isomers has been accomplished through detailed analysis of their spectral data obtained after isolation. nih.govresearchgate.net

The identified isomers are:

Rizatriptan-2,5-dimer: This impurity has been reported in the literature and is one of the known process-related impurities. nih.govresearchgate.net

Rizatriptan-1,2-dimer: The structure of this isomer has been elucidated as 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-1-yl)-4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine. nih.govresearchgate.net

Rizatriptan-2,2-dimer: This isomer has been identified as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine]. nih.govresearchgate.net

The differentiation between these isomers relies heavily on comprehensive analysis of their NMR and MS data, which reveals the specific connectivity between the two indole moieties of the rizatriptan molecules. nih.gov

Table 2: Identified this compound Isomers

| Dimer Isomer | Full Chemical Name | Reference |

|---|---|---|

| Rizatriptan-1,2-dimer | 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-1-yl)-4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine | nih.govresearchgate.net |

| Rizatriptan-2,2-dimer | [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine] | nih.govresearchgate.net |

| Rizatriptan-2,5-dimer | Not explicitly named in the provided search results, but reported in the literature. | nih.govresearchgate.net |

Computational and Theoretical Investigations of Rizatriptan Dimer

Quantum Chemical Approaches for Structural Optimization and Stability Analysis

Quantum chemical methods are fundamental tools for elucidating the geometric and electronic structure of molecules. For the Rizatriptan (B1679398) dimer, these approaches would be crucial in determining the most stable three-dimensional arrangement of the two monomer units and understanding the nature of the forces holding them together.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. In a hypothetical study of the Rizatriptan dimer, DFT calculations would be employed to:

Optimize the Geometry: Determine the lowest energy structure of the dimer, including bond lengths, bond angles, and dihedral angles. This would reveal how the two Rizatriptan molecules orient themselves with respect to each other.

Calculate Binding Energies: Quantify the stability of the dimer by calculating the energy released upon its formation from two separate Rizatriptan molecules. This would indicate the strength of the intermolecular interactions.

Vibrational Frequency Analysis: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and predict its infrared (IR) and Raman spectra, which could aid in its experimental identification.

While general DFT studies on drug impurities exist, specific data for the this compound is not available.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), offer higher levels of theory and accuracy compared to DFT for non-covalent interactions, which would be critical in describing the dimer.

High-Accuracy Benchmarking: CCSD(T) calculations, often considered the "gold standard" in quantum chemistry, would provide highly accurate binding energies for the this compound. This data could be used to benchmark the performance of more computationally efficient methods like DFT.

Detailed Interaction Analysis: These methods would allow for a more precise characterization of the intermolecular forces, such as hydrogen bonding and π-stacking interactions, that are likely present in the this compound.

Currently, there are no published studies that apply these high-level ab initio methods to the this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. For the this compound, MD simulations would provide insights into:

Conformational Flexibility: How the structure of the dimer fluctuates under physiological or solution-phase conditions. This would involve analyzing the relative movement of the two monomer units and changes in their internal geometries.

Solvent Effects: The influence of the surrounding environment (e.g., water or an organic solvent) on the stability and structure of the dimer.

Free Energy Landscapes: Mapping the relative energies of different dimer conformations to identify the most populated and thermodynamically favorable states.

Specific MD simulation studies on the this compound have not been reported in the scientific literature.

Theoretical Prediction of Chemical Reactivity and Electronic Properties

Understanding the electronic properties of the this compound is key to predicting its reactivity and potential interactions with biological systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

Reactivity Prediction: The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Charge Transfer Analysis: Analysis of the HOMO and LUMO distributions would reveal which parts of the this compound are most likely to be involved in electron transfer processes.

No specific HOMO-LUMO analysis for the this compound has been found in the literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule.

Interaction Site Identification: The MEP map would identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the this compound. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and potential hydrogen bonding interactions.

Drug-Receptor Interaction Insights: Although an impurity, understanding the MEP of the dimer could provide clues about its potential to interact with biological targets.

As with the other computational methods, specific MEP maps and analyses for the this compound are not available in published research.

In Silico Studies of Dimerization Energetics and Reaction Pathways

Computational and theoretical chemistry offer powerful tools to investigate the formation of impurities during pharmaceutical manufacturing. In the context of rizatriptan, in silico studies are essential for understanding the dimerization process, which leads to the formation of known impurities. These computational approaches can elucidate the thermodynamics and kinetics of the reaction, providing insights into the stability of the dimer and the energy barriers for its formation. However, a review of the current scientific literature reveals a notable gap in this area of research specifically for the this compound.

While the formation of a this compound as a process-related impurity is well-documented, particularly during synthesis involving the Fischer indole (B1671886) reaction under acidic conditions, detailed computational studies on its dimerization energetics and reaction pathways are not publicly available. biomedres.us Research has primarily focused on the identification, isolation, and characterization of these dimeric impurities through analytical techniques like HPLC and LC-MS. nih.gov For instance, one study identified a "rizatriptan-2,5-dimer" among other process-related impurities. nih.gov Another publication detailed the synthesis and characterization of the this compound, alongside other potential impurities.

The mechanism of formation is believed to be related to the reactivity of the indole nucleus in an acidic environment. biomedres.us A potential reaction pathway could involve the protonation of the indole ring of a rizatriptan molecule, forming an electrophilic intermediate. This intermediate could then be attacked by a second rizatriptan molecule, leading to the formation of a dimeric structure. The specific positions on the indole rings where this linkage occurs would determine the exact structure of the resulting dimer impurity.

A comprehensive in silico investigation would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactants, transition states, and products. Such a study would calculate the key energetic parameters of the dimerization reaction.

Table 1: Hypothetical Energetic Parameters for Rizatriptan Dimerization (Illustrative)

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔEreaction | The overall energy change of the dimerization reaction. A negative value would indicate that the dimer is more stable than the two separate rizatriptan monomers. | -15.2 |

| Ea (Activation Energy) | The energy barrier that must be overcome for the dimerization to occur. A lower activation energy would suggest a faster reaction rate. | +25.8 |

| ΔGreaction | The Gibbs free energy of the reaction, which accounts for both enthalpy and entropy. A negative value indicates a spontaneous reaction. | -12.5 |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for the this compound, as such data is not currently available in the literature.

A detailed computational study would also map out the potential energy surface of the reaction, identifying the lowest energy pathway from the reactants to the product. This would involve locating the transition state structure and calculating its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

The absence of such published research on the this compound highlights an opportunity for future work. A thorough computational investigation would provide valuable insights into the factors that promote dimer formation and could aid in the development of manufacturing processes that minimize the generation of this impurity.

Preclinical Pharmacological and Biological Research on Dimerization Principles and Analogue Compounds

Investigation of Receptor Binding Affinities and Selectivity in vitro (e.g., 5-HT1B/1D Receptors)

Rizatriptan (B1679398) exhibits high affinity for human cloned 5-HT1B and 5-HT1D receptors droracle.aifda.govfda.govhres.canih.govresearchgate.net. It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, 5-HT1F) and the 5-HT7 receptor. Crucially, rizatriptan has no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors fda.govfda.govhres.ca. This selectivity is key to its therapeutic profile.

The concept of receptor dimerization is recognized within the broader field of serotonin (B10506) receptor pharmacology. Functional dimerization of serotonin receptors can influence their signaling capabilities, including G-protein activation mdpi.com. While direct studies on "rizatriptan dimers" are not extensively detailed in the provided snippets, it is noted that dimers of ligands may exhibit higher binding affinities . Rizatriptan's mechanism involves binding to 5-HT1B/1D receptors, and understanding how these receptors might dimerize, or how rizatriptan might interact with dimeric forms of these receptors, could be an area of theoretical consideration for altered pharmacological properties.

Preclinical Pharmacodynamic Assessments in in vitro and in vivo Animal Models

Preclinical studies have investigated rizatriptan's pharmacodynamic effects using both in vitro and in vivo animal models, aiming to mimic aspects of migraine pathophysiology.

Rizatriptan has demonstrated vasoconstrictor activity in isolated human cranial (middle meningeal) arteries in vitro nih.gov. Studies comparing rizatriptan with sumatriptan (B127528) showed that rizatriptan caused contraction of human isolated coronary arteries, although it was less effective than sumatriptan in terms of maximum contractile response (Emax) nih.govnih.gov. The EC50 for rizatriptan's vasoconstrictor action in human cranial arteries was reported as 90 nM nih.gov. This vasoconstrictor action is primarily mediated via 5-HT1B receptors nih.gov. While the EC50 for this effect is considered high, rizatriptan is not expected to cause myocardial ischemia at therapeutic plasma concentrations in patients with normal coronary circulation nih.govdrugbank.com.

Rizatriptan has been shown to inhibit neurogenic dural vasodilation and plasma protein extravasation in animal models nih.govdrugbank.comnih.gov. These effects are consistent with the inhibition of the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory nerve fibers in the trigeminal system nih.govresearchgate.netnih.gov. By reducing the release of these pro-inflammatory mediators, rizatriptan contributes to the anti-migraine effects by mitigating the inflammatory component of migraine attacks.

Rizatriptan is understood to inhibit nociceptive neurotransmission in trigeminal pain pathways nih.govdrugbank.com. This inhibition occurs by attenuating the release of vasoactive neuropeptides from the trigeminal nerve, likely mediated through central 5-HT1D receptors drugbank.com. Preclinical models designed to mimic migraine pain, such as those involving nitroglycerin-induced allodynia, have shown that triptans, including rizatriptan, are therapeutically responsive nih.gov.

Theoretical Considerations for Altered Pharmacokinetic Properties of Dimeric Forms (e.g., Potential for Modified Clearance, Half-life)

While specific pharmacokinetic data for a "rizatriptan dimer" are not directly presented, general pharmacokinetic properties of rizatriptan are well-documented. Rizatriptan is rapidly and completely absorbed following oral administration, with an absolute bioavailability of about 45% due to significant first-pass metabolism ncats.ionih.govdrugbank.com. The mean time to reach maximum plasma concentration (Tmax) is approximately 1-1.5 hours ncats.iofda.govnih.gov. Rizatriptan has a relatively short elimination half-life, typically ranging from 2 to 3 hours in healthy volunteers nih.govdrugbank.com.

Theoretically, dimerization of a drug molecule can influence its pharmacokinetic profile by altering factors such as molecular size, lipophilicity, and receptor interactions, which in turn can affect absorption, distribution, metabolism, and excretion (ADME) properties frontiersin.org. For instance, dimerization could potentially lead to modified clearance rates or altered half-lives. However, specific theoretical considerations for rizatriptan dimerization in this regard are not detailed in the provided literature.

Advanced Analytical Methodologies for Detection and Quantification of Rizatriptan Dimer

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental for separating complex mixtures and profiling the purity of pharmaceutical substances. For the Rizatriptan (B1679398) dimer, both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized.

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

UPLC represents a significant advancement over conventional HPLC, offering enhanced resolution, faster analysis times, and improved sensitivity. A dedicated UPLC method has been developed and validated specifically for the quantification and identification of the Rizatriptan dimer impurity in Rizatriptan benzoate (B1203000) japsonline.comjapsonline.comresearchgate.net. This method is designed to detect and quantify the dimer at low levels, aligning with regulatory requirements for controlling potentially genotoxic impurities.

The optimized UPLC method typically employs a Waters Acquity BEH C18 column (100 × 3.0 mm, 1.8 μm particle size) japsonline.comjapsonline.comresearchgate.net. A gradient mobile phase, consisting of a buffer solution (0.1% orthophosphoric acid in water) and acetonitrile (B52724), is used at a flow rate of 1.0 ml/minute japsonline.comresearchgate.net. The column oven temperature is maintained at 40°C for optimal separation and reproducibility, with an injection volume of 5 µl japsonline.comjapsonline.comresearchgate.net. Detection is commonly performed at a wavelength of 280 nm, corresponding to the absorption maximum of the dimer impurity (around 280.7 nm) japsonline.comjapsonline.comresearchgate.net. Acetonitrile serves as the diluent for sample and standard preparation japsonline.comresearchgate.net.

The development of this UPLC method involved optimizing parameters such as diluent, flow rate, injection volume, oven temperature, column selection, and wavelength japsonline.comjapsonline.com. Method validation, conducted according to International Conference on Harmonization (ICH) and United States Pharmacopeia (USP) guidelines, demonstrated its suitability for its intended purpose japsonline.comjapsonline.comresearchgate.net. System suitability tests, including %RSD and tailing factor, were performed, yielding values such as 1.9724% RSD and a tailing factor of 1.12 for replicated injections japsonline.comresearchgate.net.

Table 1: Optimized UPLC Method Parameters for this compound Quantification

| Parameter | Specification | Reference |

| Column | Waters Acquity BEH C18 (100 × 3.0 mm, 1.8 μm) | japsonline.comjapsonline.comresearchgate.net |

| Mobile Phase | Gradient: 0.1% Orthophosphoric acid in water / Acetonitrile | japsonline.comresearchgate.net |

| Flow Rate | 1.0 ml/minute | japsonline.comresearchgate.net |

| Column Temperature | 40°C | japsonline.comresearchgate.net |

| Detection Wavelength | 280 nm | japsonline.comjapsonline.comresearchgate.net |

| Injection Volume | 5 µl | japsonline.comresearchgate.net |

| Diluent | Acetonitrile | japsonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Applications for Process Monitoring

HPLC remains a workhorse in pharmaceutical analysis for routine monitoring and purity profiling. It has been extensively applied for the determination of Rizatriptan benzoate and its related substances, including the dimer omicsonline.orgresearchgate.netbiomedres.uspharmatutor.org. HPLC methods are crucial for monitoring the manufacturing process and ensuring that impurity levels, such as the this compound, are maintained within acceptable limits google.com.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are invaluable for complex impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification, trace analysis, and quantification of impurities in pharmaceutical matrices omicsonline.orgresearchgate.netnih.govresearchgate.net. For the this compound, LC-MS/MS is employed to confirm its identity and to detect it at very low concentrations, particularly when assessing potential genotoxic impurities researchgate.netresearchgate.net.

LC-MS/MS methods for Rizatriptan impurities often utilize columns like Symmetry C-18 (100 mm x 4.6 mm, 3.5 μm) with mobile phases comprising formic acid and organic solvents such as acetonitrile or methanol, often in a gradient elution mode researchgate.netresearchgate.net. The mass spectrometer operates in tandem mode (MS/MS) to provide high specificity and sensitivity, allowing for the monitoring of specific precursor-to-product ion transitions characteristic of the this compound researchgate.netnih.gov. Such methods are critical for the early stages of drug development and for routine quality control, ensuring that potential genotoxic impurities are identified and quantified accurately researchgate.netresearchgate.netpharmtech.com.

Validation Parameters of Analytical Methods

The reliability of analytical methods for detecting and quantifying the this compound is underpinned by rigorous validation according to established guidelines such as ICH and USP japsonline.comjapsonline.comresearchgate.net. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as Rizatriptan itself, related substances, and matrix components. Specificity is established by injecting standard solutions of the dimer, Rizatriptan benzoate drug substance, blank samples, and spiked solutions japsonline.com.

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the this compound, linearity has been demonstrated over a range of 5–28 µg/g, with correlation coefficients typically not less than 0.99 japsonline.comresearchgate.net.

Accuracy: Accuracy refers to the closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. Validation studies have confirmed good accuracy, with reported recovery ranges for similar impurities falling between 92.75% and 102.49% researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. While specific LOD/LOQ values for the this compound are not consistently detailed across all sources, these are critical parameters assessed during method validation to ensure sensitivity for trace-level impurities japsonline.comresearchgate.net.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Robustness has been identified as a key validation parameter japsonline.comresearchgate.net.

Table 2: UPLC Method Validation Summary for this compound Quantification

| Parameter | Reported Values / Range | Notes | Reference |

| Linearity Range | 5–28 µg/g | For quantification of dimer impurity-A | japsonline.comresearchgate.net |

| Correlation Coefficient | ≥ 0.99 | Demonstrates linearity | japsonline.comresearchgate.net |

| System Suitability | %RSD: 1.9724, Tailing Factor: 1.12 | Based on six replicates of standard solution injection | japsonline.comresearchgate.net |

| Accuracy | Generally within acceptable limits (e.g., 92-102%) | Specific values for dimer may vary; reported for similar impurities | researchgate.netjapsonline.comnih.gov |

| Precision | %RSD typically low (<2%) | Assessed for repeatability and intermediate precision | japsonline.comresearchgate.netnih.gov |

| Robustness | Evaluated | Method remains unaffected by small variations in parameters | japsonline.comresearchgate.net |

| LOD/LOQ | Not explicitly detailed for dimer | Critical parameters for trace analysis, assessed during validation | japsonline.comresearchgate.net |

Assessment of Impurity Profile and Genotoxicity Implications in Chemical Synthesis

The this compound is recognized as a process-related impurity, potentially forming during the synthesis of Rizatriptan researchgate.net. Its chemical structure, containing a hydrazine (B178648) moiety, flags it as a potential genotoxic impurity (GI) japsonline.comjapsonline.com. Regulatory guidelines, such as those from ICH, mandate strict control of genotoxic impurities at very low levels, often in the parts-per-million (ppm) range, to mitigate potential risks japsonline.compharmtech.com.

Analytical methods are crucial for monitoring the dimer's presence throughout the manufacturing process, from intermediates to the final Active Pharmaceutical Ingredient (API). Research has focused on developing synthetic routes and purification strategies to minimize the formation and presence of the this compound google.comeuropeanpharmaceuticalreview.com. Preparative chromatography techniques, including preparative HPLC and HILIC, have been successfully employed for the isolation and removal of such genotoxic dimer impurities from Rizatriptan bulk drug europeanpharmaceuticalreview.com.

The control of the this compound is often targeted at levels below the Threshold of Toxicological Concern (TTC), which for genotoxic impurities can be around 1.5 µ g/day intake, translating to approximately 50 µg/g in the drug substance for a typical daily dose japsonline.comresearchgate.net. The rigorous application of validated analytical methods ensures that the this compound remains within these stringent limits, safeguarding product quality and patient safety.

Table 3: Reported Dimer Impurity Levels in Rizatriptan Benzoate

| Stage/Process Description | Dimer Impurity Content (area-%) | Method | Reference |

| Purified Rizatriptan base | 0.055 | HPLC | google.com |

| Rizatriptan benzoate (after salt formation) | 0.045 | HPLC | google.com |

| Rizatriptan benzoate (further purification) | 0.036 | HPLC | google.com |

Compound Names:

Rizatriptan

this compound

Dimer impurity-A

Imp-3 [rizatriptan-2,5-dimer]

Rizatriptan-1,2-dimer

Rizatriptan-2,2-dimer

2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N dimethylethan-1-amine

N-N-dimethyl-2-[5-(1H-1,2,4-triazol-1-yl methyl)-1H-indol-3-yl]-N-[2-[5-(1H-1,2,4-triazol-1-yl mrthyl)-1H-indol-3-yl]ethyl]ethnaminium

Future Research Trajectories and Academic Perspectives on Rizatriptan Dimer

Elucidating the Full Spectrum of Rizatriptan (B1679398) Dimer Isomers and Their Formation Pathways

Future research endeavors are critically focused on comprehensively identifying and characterizing the various isomeric forms that Rizatriptan can adopt upon dimerization. While Rizatriptan itself is a well-defined molecule, its propensity to form dimers under specific chemical or environmental conditions necessitates a detailed investigation into the structural diversity of these dimeric species. This includes exploring the potential for head-to-head, head-to-tail, or other linkage types, as well as stereoisomeric configurations that may arise. Studies have identified specific Rizatriptan dimers, such as Rizatriptan-2,5-dimer, Rizatriptan-1,2-dimer, and Rizatriptan-2,2-dimer, often as process-related impurities or degradation products google.comresearchgate.netresearchgate.netchromatoscientific.comnih.gov. Understanding the precise chemical reactions, such as oxidative coupling or condensation, that facilitate these dimerization events is paramount google.combeilstein-journals.org. Research will aim to map out the reaction kinetics, identify critical influencing factors (e.g., pH, temperature, presence of catalysts or oxidants), and establish clear formation pathways. For instance, the Fischer indole (B1671886) synthesis, a common route for Rizatriptan, can lead to dimeric impurities under high-temperature conditions beilstein-journals.org. Optimizing synthetic processes to minimize dimer formation, such as using sodium sulfite (B76179) and hydrochloric acid in the reduction of intermediate diazonium salts, has been explored beilstein-journals.org. Furthermore, analytical methods like Ultra-Performance Liquid Chromatography (UPLC) are being developed to quantify specific dimer impurities japsonline.comjapsonline.com.

| Hypothesized Rizatriptan Dimer Isomer Type | Potential Linkage | Probable Formation Mechanism | Influencing Factors |

| Rizatriptan-2,5-dimer | C-C bond (e.g., via radical coupling) | Oxidative coupling or condensation during synthesis/degradation | High temperature, acidic conditions, presence of oxidants |

| Rizatriptan-1,2-dimer | C-C bond | Specific synthetic pathway byproducts | Reaction conditions, catalyst choice |

| Rizatriptan-2,2-dimer | C-C bond | Specific synthetic pathway byproducts | Reaction conditions, catalyst choice |

| N-Nitroso Amoxicillin Dimer Impurity -2 | N-N bond | Nitrosation reaction (Note: This is an example of a dimer impurity type, not directly Rizatriptan) | Presence of nitrosating agents |

Advanced Computational Modeling for Dimer-Receptor Interactions and Functional Predictions

Computational chemistry offers powerful tools to predict and understand the molecular basis of this compound behavior, particularly concerning its interaction with biological targets like serotonin (B10506) receptors (5-HT1B/1D). While specific computational studies on Rizatriptan dimers are not extensively published, general principles of drug dimerization and receptor interactions can be applied. Advanced techniques such as molecular dynamics (MD) simulations, enhanced sampling methods, and rigorous docking protocols can elucidate how the dimeric structure alters binding affinity, efficacy, and potential allosteric modulation compared to the monomeric form. Future research will employ these methods to map precise binding poses, identify key amino acid residues involved in dimer recognition at the receptor site, and predict the functional consequences of dimer binding on receptor activation and downstream signaling pathways. Quantum mechanical (QM) calculations could refine the electronic properties of the dimer and its interaction sites, providing deeper mechanistic insight into potential pharmacological activities or antagonisms. Such modeling is crucial for understanding if dimers exhibit unique binding modes or affinities compared to the monomeric Rizatriptan.

| Computational Method | Application to this compound | Potential Insights | Predicted Functional Impact |

| Molecular Docking | Predicting binding modes to 5-HT receptors | Identifying key interaction points, estimating binding affinity | Altered receptor activation, potential for partial agonism/antagonism |

| Molecular Dynamics | Simulating dynamic behavior of dimer-receptor complex | Conformational changes, stability of binding, transient interactions | Understanding receptor gating, duration of signaling |

| Quantum Mechanics (QM) | Calculating electronic structure of dimer and active site | Refining binding energy, predicting reactivity | Precise prediction of binding strength, potential for covalent interactions |

| Coarse-Grained MD | Simulating dimerization in a membrane environment | Aggregation behavior, membrane insertion of dimers | Impact on cellular uptake, membrane disruption |

Development of Biomimetic Models for Studying Dimerization Processes in Complex Biological Environments

To bridge the gap between in vitro chemical studies and in vivo biological complexity, the development and application of sophisticated biomimetic models are crucial for investigating Rizatriptan dimerization. These models aim to replicate key aspects of the cellular environment, such as membrane interfaces, pH gradients, and the presence of other biomolecules, which can influence drug self-assembly and aggregation. Research will focus on utilizing systems like liposomes, lipid bilayers, micelles, or even simplified cell-free protein synthesis systems. These platforms allow for the controlled study of how membrane composition, fluidity, and charge density affect this compound formation and stability. For instance, studies on other drug dimers highlight the role of liposomes and artificial membranes in understanding aggregation and membrane interactions nih.govfrontiersin.orgfrontiersin.orgpnas.org. These models can provide insights into how dimerization might impact cellular uptake, membrane transport, or interactions with intracellular targets, offering a more physiologically relevant context for understanding the dimer's behavior.

| Biomimetic Model Type | Mimicked Biological Aspect | Relevance to Rizatriptan Dimerization | Research Focus Areas |

| Liposomes | Cell membrane structure | Studying dimer aggregation, membrane partitioning, and stability | Effect of lipid composition on dimer formation and localization |

| Supported Lipid Bilayers | Cell membrane interface | Investigating dimer interaction with membrane proteins or extracellular matrix | Dimer-receptor binding at the membrane surface |

| Micelles | Solubilization environment | Assessing dimer behavior in aqueous environments with amphiphilic character | Influence of surfactant properties on dimer stability |

| Cell-Free Systems | Basic cellular machinery | Mimicking cellular conditions for dimerization reactions | Studying enzymatic or non-enzymatic dimerization in a controlled environment |

Innovations in Dimer-Specific Synthetic Control and Impurity Management Strategies

A significant area of future research lies in developing innovative strategies for both the targeted synthesis of Rizatriptan dimers and the stringent control of their formation as impurities during the manufacturing of Rizatriptan. This involves exploring novel synthetic methodologies that can selectively yield specific dimeric isomers, potentially for research purposes. Concurrently, significant effort will be directed towards optimizing existing synthetic routes to minimize dimer formation. This includes fine-tuning reaction parameters such as temperature, solvent systems, reagent stoichiometry, and catalyst selection. For example, improved processes that circumvent dimer formation by reducing intermediate diazonium salts with sodium sulfite and hydrochloric acid have been developed beilstein-journals.org. Furthermore, advancements in analytical chemistry are essential. Developing highly sensitive and specific analytical techniques, such as UPLC coupled with mass spectrometry (LC-MS/MS), will be key for accurate detection, identification, and quantification of Rizatriptan dimers as impurities japsonline.comjapsonline.com. Robust impurity management strategies, including effective purification techniques like preparative HPLC or selective crystallization, will be refined to ensure product quality and safety researchgate.neteuropeanpharmaceuticalreview.com.

| Strategy Category | Specific Innovation/Technique | Objective | Analytical Support Required |

| Synthetic Control | Modified reaction conditions | Minimize dimer formation | HPLC, GC for monitoring reaction progress |

| Synthetic Control | Novel catalysts/reagents | Direct synthesis of specific dimers | NMR, MS for structural confirmation |

| Purification | Preparative chromatography | Remove dimeric impurities | HPLC for purity assessment |

| Purification | Selective crystallization | Isolate monomer or dimer | XRPD for solid-state characterization |

| Analytical Detection | UHPLC-MS/MS | Sensitive quantification of dimers | Method validation, impurity standards |

| Impurity Profiling | NMR spectroscopy | Structural elucidation of unknown dimers | High-field NMR, 2D NMR techniques |

Exploration of Broader Dimerization Principles in Pharmaceutical Chemistry and Drug Discovery

The study of Rizatriptan dimerization can serve as a valuable case study to explore broader principles of drug molecule self-association relevant to pharmaceutical chemistry and drug discovery. Understanding how and why drug molecules dimerize can inform the design of new therapeutic agents. For instance, leveraging dimerization could lead to the development of bivalent ligands with enhanced target affinity and specificity, or drugs with prolonged duration of action due to altered pharmacokinetic properties jpt.comnih.goveurekaselect.commdpi.com. Conversely, mitigating unwanted dimerization is crucial for maintaining drug stability and efficacy. Academic research will focus on developing predictive models for drug dimerization based on molecular structure and physicochemical properties. This knowledge can be applied across various therapeutic areas, guiding medicinal chemists in designing molecules that either promote or inhibit dimerization to achieve desired pharmacological outcomes, thereby expanding the toolkit for rational drug design and development. For example, dimeric prodrugs are being explored to improve drug loading and delivery frontiersin.orgacs.org, while understanding dimerization is key for developing inhibitors of protein-protein interactions, which are critical in many disease pathways nih.govnih.govmonash.eduacs.orgnih.govnih.gov.

| Dimerization Principle | Pharmaceutical Implication | Application in Drug Discovery | Example (Hypothetical/General) |

| Enhanced Binding Avidity | Increased affinity for target | Designing bivalent drugs for stronger receptor engagement | Dimeric antibodies, dimeric small molecules targeting multimeric receptors |

| Altered Pharmacokinetics | Modified absorption, distribution, metabolism, excretion (ADME) | Controlling drug half-life, improving bioavailability | Designing prodrugs that dimerize in vivo to release active monomer |

| Target Specificity | Preferential interaction with dimeric targets | Developing drugs that selectively bind to dimeric forms of proteins | Targeting dimeric enzymes or signaling complexes |

| Unwanted Aggregation | Reduced solubility, precipitation, loss of activity | Strategies to prevent aggregation for stable formulations | Designing molecules with reduced propensity for π-π stacking or hydrophobic interactions |

Compound List:

Rizatriptan

this compound

Rizatriptan-2,5-dimer

Rizatriptan-1,2-dimer

Rizatriptan-2,2-dimer

N-Nitroso Amoxicillin Dimer Impurity -2

Q & A

Q. How can researchers ensure methodological rigor in comparative studies of this compound and its analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.